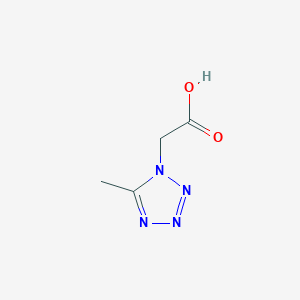
6-Aminoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 6-aminoquinoline derivatives has been explored through various methods. One approach involves a tandem Povarov reaction, dihydroquinoline oxidation, and imine reduction, which allows access to both symmetrical and unsymmetrical tetraarylpyrido[2,3-g]quinolines, potentially useful in organic electronics . Another method includes the Skraup–Doebner–Von Miller reaction, where p-chloroaniline is used as an optimum oxidant, and the nitro group is effectively reduced by SnCl2 without halo removal . Additionally, an improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, which also discusses the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline .
Molecular Structure Analysis
The molecular structure of 6-aminoquinoline derivatives has been studied using various techniques. For instance, the crystal structure of 6-amino-2-(p-aminophenyl)-4-phenylquinazoline, a monomer for polymer preparation, was analyzed by X-ray diffraction. The study revealed geometric characteristics such as the small angle between the vectors along the C-NH2 bonds and the coplanarity of the p-aminophenyl ring with the quinazoline rings, indicating the potential for obtaining rigid-chain polymers .
Chemical Reactions Analysis
The reactivity of 6-aminoquinoline derivatives has been utilized in the synthesis of various compounds. A highly reactive amine derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, was synthesized and used for the analysis of hydrolysate amino acids via high-performance liquid chromatography (HPLC) . Furthermore, a polymeric reagent containing the 6-aminoquinoline tag was developed for the off-line derivatization of amines and amino acids, demonstrating its practical applications in HPLC .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-aminoquinoline derivatives are crucial for their applications. For example, the synthesized 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reacts with amino acids to form stable unsymmetric urea derivatives, which are amenable to analysis by reversed-phase HPLC . The polymeric 6-aminoquinoline reagent showed high derivatization efficiency for amines and amino acids, which could be separated under conventional reversed-phase conditions and determined by UV and fluorescence detectors .
科学的研究の応用
Revolutionary Discoveries and Enduring Promise Against Endemic Malaria
Aminoquinolines, particularly 8-aminoquinolines, have played a pivotal role in the treatment of latent malaria. These compounds, including plasmochin and primaquine, have been recognized for their revolutionary scientific discoveries and clinical applications. Despite the challenge of hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, the development of tafenoquine marks a significant advancement in the quest for effective malaria treatment options (Baird, 2019).
Advancements in Medicinal Chemistry
The exploration of 4-aminoquinolines through palladium catalysis presents a mild and convenient alternative for their synthesis, which is pivotal in medicinal chemistry. This methodology facilitates the formation of C-N bonds in 4-aminoquinolines, underscoring their importance in drug development (Margolis et al., 2007). Additionally, 4-aminoquinazoline derivatives have been highlighted for their role as kinase inhibitors, with applications in targeting specific treatments for various cancers (Das & Hong, 2019).
Chemotherapeutic Antimalarial Agents
The 4-aminoquinolines (4AQs) have been extensively researched for their antimalarial properties. The structure-activity relationships, chemistry, metabolism, toxicity, and resistance mechanisms of these compounds provide a comprehensive understanding of their chemotherapeutic potential. New lead compounds in this category are being developed to overcome resistance and improve efficacy (O’Neill et al., 2006).
Innovative Synthesis Techniques
Research has also delved into the practical one-pot synthesis of N-alkyl/aryl-6-aminoquinolines from 6-hydroxylquinoline, demonstrating the significance of aminoquinolines and their derivatives in developing pro-drugs and drugs with antimicrobial, cytotoxic, and anti-malarial activities (Xie et al., 2013).
Fluorescence and Photoluminescence Studies
The study of the photoluminescence properties of aminoquinolines has provided valuable insights into their excited state acidities, solvent dependencies, and potential applications in analytical chemistry (Schulman et al., 1973).
Safety and Hazards
将来の方向性
作用機序
- By inhibiting haem polymerase, these compounds disrupt the parasite’s ability to detoxify and sequester heme, leading to its accumulation and oxidative stress .
- Additionally, 4-aminoquinolines generate reactive oxygen species (ROS) within the parasite, further damaging its cellular components .
- Parasite death occurs due to oxidative stress, impaired protein function, and disrupted metabolic pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
特性
IUPAC Name |
6-amino-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPTYTIUPLHNKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439539 |
Source


|
| Record name | 6-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56717-02-3 |
Source


|
| Record name | 6-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)



![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)
![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)



